molecular formula C5H7N3O2 B2828206 3-(1H-1,2,3-triazol-1-yl)propanoic acid CAS No. 4332-45-0

3-(1H-1,2,3-triazol-1-yl)propanoic acid

Cat. No.: B2828206
CAS No.: 4332-45-0
M. Wt: 141.13
InChI Key: GEQSOLQYFBOENG-UHFFFAOYSA-N
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Description

3-(1H-1,2,3-triazol-1-yl)propanoic acid is an organic compound with the molecular formula C5H7N3O2 and a molecular weight of 141.13 g/mol It is characterized by the presence of a triazole ring attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for the synthesis of triazole-containing compounds.

Industrial Production Methods

Industrial production of 3-(1H-1,2,3-triazol-1-yl)propanoic acid may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3-triazol-1-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while nucleophilic substitution can introduce various functional groups onto the triazole ring .

Scientific Research Applications

3-(1H-1,2,3-triazol-1-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(1H-1,2,3-triazol-1-yl)propanoic acid exerts its effects involves interactions with specific molecular targets. The triazole ring can bind to metal ions or enzymes, modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-1,2,3-triazol-1-yl)propanoic acid is unique due to its specific triazole ring configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(triazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c9-5(10)1-3-8-4-2-6-7-8/h2,4H,1,3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQSOLQYFBOENG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=N1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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